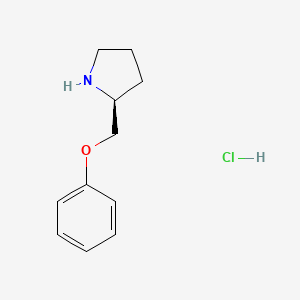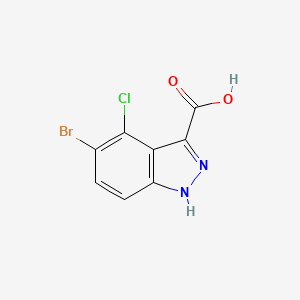
2,6-Bis(dodecyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
2,6-Bis(dodecyloxy)benzaldehyde contains a total of 88 bonds; 34 non-H bonds, 7 multiple bonds, 25 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
2,6-Bis(dodecyloxy)benzaldehyde has a molecular weight of 474.8 g/mol . It has a XLogP3-AA value of 12.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 25 rotatable bonds . Its exact mass and monoisotopic mass are 474.40729558 g/mol . Its topological polar surface area is 35.5 Ų . It has 34 heavy atoms .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : "2,6-Bis(dodecyloxy)benzaldehyde" has been used in the synthesis of soluble poly(arylenevinylene)s, which are characterized by their unique electrochemical and optical properties. These polymers show potential in applications like organic electronics and photonics (Saito et al., 1995).
Formation of Complex Molecular Structures : Research has shown that this compound can undergo reactions leading to the formation of intricate molecular structures like 2,3-dihydro-5h-1,4-benzodioxepin derivatives and macrocyclic compounds, demonstrating its utility in complex organic synthesis (Lucchesini et al., 1995).
Formation of Sterically Encumbered Systems : This compound plays a role in the synthesis of sterically encumbered systems for low-coordinate phosphorus centers, which are significant in the development of novel materials with unique chemical properties (Shah et al., 2000).
Optical and Electronic Materials : Its derivatives have been utilized in the creation of materials with significant optical and electronic properties, such as strong blue fluorescence in coordination polymers (Luo et al., 2003).
Microwave-assisted Polymerization : The compound is involved in microwave-assisted McMurry polymerization for creating polymers with unique fluorescent properties, applicable in materials science (Thomas et al., 2009).
Synthesis of Pyrazoline Carbothioamides : It has been used in the synthesis of new Pyrazoline Carbothioamides, demonstrating its utility in the creation of diverse heterocyclic compounds (Yahya & Roof, 2022).
Catalysis in Chemical Reactions : The compound has been shown to be useful in catalyzing various chemical reactions, including the deoxydehydration of polyols (Tran & Kilyanek, 2019).
Safety and Hazards
During handling of 2,6-Bis(dodecyloxy)benzaldehyde, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided . Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2). Hazardous polymerization does not occur. There are no hazardous reactions under normal processing .
Eigenschaften
IUPAC Name |
2,6-didodecoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-26-33-30-24-23-25-31(29(30)28-32)34-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKGKFSBBAHMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)


![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)


![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
